Product packaging for C.I.Leuco Sulphur Red 6(Cat. No.:CAS No. 12262-37-2)

C.I.Leuco Sulphur Red 6

Cat. No.: B1174975
CAS No.: 12262-37-2
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Description

Historical Trajectory and Evolution of Research on Sulfur Dyes

The history of sulfur dyes dates back to 1873, with the serendipitous discovery of a brown dye from heating sawdust with caustic soda and sulfur. textilestudycenter.comtextilelearner.net This led to the commercial production of "Cachou de Laval." p2infohouse.org A significant advancement came in 1893 when Vidal produced Vidal Black by fusing para-phenylene diamine with sodium sulfide (B99878) and sulfur. textilestudycenter.comtextilelearner.net Subsequent research by figures like Kalischer in 1897, who developed Immedial Black FF, and Read Holliday in 1896, who introduced a variety of shades, further expanded the sulfur dye palette. textilestudycenter.comtextilelearner.net

Over the decades, research has focused on improving the manufacturing process, enhancing dye properties, and addressing environmental concerns. textileengineers.orgresearchgate.net Key developments include the use of well-defined organic compounds as starting materials, leading to better storage stability and fastness properties. researchgate.net In the 1980s and 1990s, significant strides were made in reducing the sulfide content of these dyes to minimize the emission of hydrogen sulfide during application. researchgate.net

Academic Significance of Leuco Sulfur Dyes in Contemporary Chemical Research

Leuco sulfur dyes are the reduced, water-soluble forms of sulfur dyes, a state achieved by treating the water-insoluble parent dye with a reducing agent, traditionally sodium sulfide. textilestudycenter.comacs.org This transformation is crucial for the dye's application to cellulosic fibers. textilestudycenter.com The academic significance of leuco sulfur dyes lies in several key areas:

Redox Chemistry: The reversible reduction-oxidation process is a cornerstone of sulfur dyeing. p2infohouse.org Research into the redox potentials of various reducing systems is ongoing, with a focus on finding more environmentally benign alternatives to sodium sulfide, such as reducing sugars. acs.orgresearchgate.net Studies have shown that an optimal redox potential is crucial for achieving maximum color strength and wash fastness. acs.org

Supramolecular Chemistry and Fiber Interaction: The leuco form, being substantive to cellulosic materials, is absorbed onto the fiber surface. textilestudycenter.com Understanding the molecular interactions, diffusion, and aggregation of these leuco dye anions within the fiber matrix is a subject of academic inquiry. The goal is to control the dyeing process for optimal fastness and levelness.

Environmental Chemistry: A significant portion of contemporary research is dedicated to making the sulfur dyeing process more sustainable. acs.orgresearchgate.net This includes the development of low-sulfide or sulfide-free reducing systems, such as those based on glucose or other reducing sugars, and enzymatic processes to minimize the environmental impact of the dyeing effluent. acs.orggoogle.comresearchgate.net

Positioning of C.I. Leuco Sulphur Red 6 within Advanced Dye Chemistry Scholarship

Within the broader field of sulfur dyes, red shades have historically been more challenging to achieve compared to blacks and browns. textilestudycenter.comtextilelearner.net C.I. Sulphur Red 6, and by extension its leuco form, represents a specific achievement in expanding the color gamut of this dye class. ontosight.ai

Advanced scholarship on C.I. Leuco Sulphur Red 6 and related compounds involves:

Structural Elucidation: The exact molecular structures of most sulfur dyes, including C.I. Sulphur Red 6, are often complex and not fully known, existing as mixtures of polymeric molecules. textilestudycenter.comp2infohouse.org Advanced analytical techniques are employed to better characterize these structures.

Improving Fastness Properties: While sulfur dyes generally exhibit good wash fastness, their performance, particularly against oxidative bleaching agents, can be a limitation. researchgate.netatamanchemicals.commuet.edu.pk Research focuses on after-treatments with agents like cationic fixing agents and tannins to improve the durability of dyeings, including those with C.I. Leuco Sulphur Red 6. researchgate.netmuet.edu.pkwhiterose.ac.uk For instance, some studies have shown that after-treatments can improve the light fastness of certain sulfur dyes. whiterose.ac.uk

Analytical Chemistry: The development of robust analytical methods for the identification and quantification of sulfur dyes is an active area of research. Techniques like high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used for the analysis of these dyes, often requiring their conversion to the leuco form for extraction and separation. researchgate.netcurtin.edu.au

Scope and Objectives of Academic Inquiry on C.I. Leuco Sulphur Red 6

The primary objectives of academic inquiry into C.I. Leuco Sulphur Red 6 encompass a multi-faceted approach:

Synthesis and Characterization: A fundamental objective is to understand the synthesis of C.I. Sulphur Red 6, which involves the reaction of 8-Amino-7-methylphenazin-2-ol with a sodium polysulfide solution. worlddyevariety.com Characterization extends to its leuco form, investigating its solubility, stability, and spectroscopic properties.

Application and Process Optimization: Research aims to optimize the dyeing process using C.I. Leuco Sulphur Red 6. This includes studying the effects of different reducing agents, auxiliary chemicals, temperature, and pH on dye uptake, color yield, and fastness properties. whiterose.ac.uk

Performance Enhancement: A key goal is to improve the performance characteristics of textiles dyed with C.I. Sulphur Red 6. This involves investigating various after-treatments to enhance properties like light fastness and wash fastness, particularly in the presence of modern detergents containing bleach activators. muet.edu.pkwhiterose.ac.uk

Sustainable Practices: A significant driver of current research is the development of more ecologically sound methods for both the synthesis and application of sulfur dyes, including C.I. Leuco Sulphur Red 6. This involves exploring alternative reducing agents and dyeing processes that reduce water and energy consumption and minimize harmful effluent. acs.orgresearchgate.net

Research Findings and Data

Properties and Synthesis

C.I. Sulphur Red 6 is a synthetic dye with the Colour Index number 53720 and CAS Registry Number 1327-85-1. worlddyevariety.com It is produced by heating 8-Amino-7-methylphenazin-2-ol with an aqueous sodium polysulfide solution at approximately 115-116°C for an extended period. worlddyevariety.com The resulting product is a Bordeaux-colored powder. worlddyevariety.com

The leuco form is the water-soluble, reduced state of the dye, essential for its application. This reduction is typically achieved using sodium sulfide, though research into greener alternatives is prominent. textilestudycenter.comacs.org The leuco dye anions are then adsorbed by the textile fibers. p2infohouse.org Subsequent oxidation re-forms the insoluble dye molecule within the fiber, leading to good wash fastness. textilestudycenter.com

PropertyDescription
Common Name C.I. Sulphur Red 6
C.I. Number 53720
CAS Number 1327-85-1
Molecular Structure Complex heterocyclic phenazine (B1670421) derivative
Physical Form Puce/Bordeaux powder worlddyevariety.com
Solubility Partially soluble in water; soluble in sodium sulfide solution (leuco form) worlddyevariety.com
Synthesis Reaction of 8-Amino-7-methylphenazin-2-ol with sodium polysulfide worlddyevariety.com

Application Characteristics

C.I. Leuco Sulphur Red 6 is primarily used for dyeing cellulosic fibers such as cotton, hemp, and viscose, as well as for leather. ontosight.aiworlddyevariety.com The dyeing process involves the reduction of the dye to its leuco form, exhaustion onto the substrate, and subsequent oxidation to fix the color. textileengineers.org

ParameterTypical Conditions/Properties
Substrates Cotton, hemp, viscose, leather worlddyevariety.com
Application Method Exhaust dyeing from a reduced bath
Reducing Agent Traditionally Sodium Sulfide (Na2S) textileengineers.org
Oxidizing Agents Air oxidation, Sodium perborate, Potassium dichromate textileengineers.org
Fastness Good wash fastness; moderate light fastness; poor chlorine fastness textilelearner.netatamanchemicals.com

Properties

CAS No.

12262-37-2

Molecular Formula

PtS2

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of C.i. Leuco Sulphur Red 6

Established Synthetic Pathways for C.I. Leuco Sulphur Red 6

The industrial production of C.I. Sulphur Red 6, the parent compound of C.I. Leuco Sulphur Red 6, is a well-established process involving the condensation and subsequent sulfurization of aromatic amines and phenols. The final leuco (soluble) form is achieved through a reduction step.

The synthesis of sulfur dyes is characterized by the formation of complex heterocyclic structures containing sulfur linkages. This process, often referred to as "thionation" or "sulfurization," inherently involves a series of oxidative condensation and cyclization reactions. In the case of C.I. Sulphur Red 6, the organic precursors are heated with a sulfur source, typically sodium polysulfide. During this high-temperature process, multiple reactions occur, including the insertion of sulfur atoms and the formation of thiazole, thianthrene, and phenothiazine-like moieties. wikipedia.org These reactions lead to the creation of a large, polymeric chromophore with a complex, and often not precisely defined, molecular structure. wikipedia.orgp2infohouse.org The process begins with the formation of an indophenol (B113434) intermediate, which then undergoes oxidative cyclization and sulfurization to build the final dye molecule. worlddyevariety.comworlddyevariety.com

The primary manufacturing route for C.I. Sulphur Red 6 involves the reaction of specific organic intermediates with a sulfurizing agent. researchgate.net The key precursors are 2,4-diaminotoluene (B122806) (also known as 4-methylbenzene-1,3-diamine) and p-aminophenol (or p-nitrosophenol). echemi.com

The synthesis proceeds in two main stages:

Intermediate Formation : 2,4-diaminotoluene and p-aminophenol are first condensed under alkaline conditions and oxidized, often by air, to generate the intermediate compound 8-amino-7-methylphenazin-2-ol. worlddyevariety.comworlddyevariety.comechemi.com

Sulfurization (Thionation) : This phenazine (B1670421) intermediate is then heated with an aqueous solution of sodium polysulfide. echemi.com This reaction is typically carried out under reflux at temperatures between 115°C and 117°C for an extended period, which can be as long as 30 hours. worlddyevariety.comworlddyevariety.com During this step, sulfide (B99878), disulfide, and polysulfide bridges are formed, creating the final complex structure of the insoluble sulfur dye. wikipedia.org

The resulting product is the insoluble C.I. Sulphur Red 6. To obtain the water-soluble leuco form, a reduction step is necessary. In this step, the disulfide (-S-S-) linkages in the dye molecule are cleaved by a reducing agent to form thiol (-SH) groups. atamanchemicals.com These thiol groups, in an alkaline medium, exist as sodium thiolates (-SNa), which are water-soluble and have an affinity for cellulosic fibers. wikipedia.org

Table 1: Key Precursors and Reagents in Established Synthesis

Role Compound/Reagent Function
Precursor 1 2,4-Diaminotoluene Provides the core aromatic structure with amino groups.
Precursor 2 p-Aminophenol Reacts with the first precursor to form the indophenol/phenazine intermediate.
Sulfurizing Agent Sodium Polysulfide Introduces sulfur linkages into the molecule during the heating process.

| Reducing Agent | Sodium Sulfide | Traditionally used to convert the insoluble dye to its soluble leuco form for dyeing. wikipedia.org |

In the traditional synthesis of sulfur dyes like C.I. Leuco Sulphur Red 6, the term "catalyst" is not used in the modern sense of a substance that accelerates a reaction without being consumed. Instead, the reaction conditions and reagents themselves drive the complex series of condensations and sulfurizations. The highly alkaline environment, typically established with sodium hydroxide, is crucial for facilitating the initial condensation reactions between the aromatic precursors. echemi.com

The sodium polysulfide solution acts as both a reactant, providing the sulfur atoms for the thionation process, and as the reaction medium. The elevated temperatures (115-120°C) provide the necessary activation energy for the sulfurization reactions to proceed. worlddyevariety.comgoogle.com Therefore, the "catalytic system" can be considered the combination of the alkaline medium and high temperature, which together enable the formation of the dye's complex polymeric structure.

Precursor Chemistry and Intermediate Transformations to C.I. Leuco Sulphur Red 6

The formation of C.I. Leuco Sulphur Red 6 is a thionation (or sulfurization) process. The manufacturing method involves heating the key organic precursor, 8-Amino-7-methylphenazin-2-ol, with an aqueous solution of sodium polysulfide at approximately 115-116°C for around 30 hours. worlddyevariety.com This reaction creates the complex organosulfur chromophore characteristic of sulphur dyes, which feature sulfide (–S–), disulfide (–S–S–), and polysulfide (–Sₙ–) linkages within heterocyclic structures. wikipedia.org

Characterization of Key Organic Precursors (e.g., 8-Amino-7-methylphenazin-2-ol)

The primary organic precursor for the synthesis of C.I. Leuco Sulphur Red 6 is 8-Amino-7-methylphenazin-2-ol. worlddyevariety.com Phenazines are a class of nitrogen-containing heterocyclic compounds that serve as versatile frameworks in the synthesis of dyes and pharmaceutically active molecules. nih.govresearchgate.net The functional groups on this precursor—the amino (-NH₂) and hydroxyl (-OH) groups—are critical for directing the sulfurization reaction and influencing the final properties of the dye.

Table 1: Standard Analytical Techniques for Precursor Characterization

Analytical TechniqueType of Information Provided for 8-Amino-7-methylphenazin-2-ol
¹H NMR Spectroscopy Provides information on the number and chemical environment of hydrogen atoms, confirming the positions of substituents (methyl, amino, hydroxyl) on the phenazine ring system.
¹³C NMR Spectroscopy Determines the number and type of carbon atoms, verifying the carbon skeleton of the phenazine core and its substituents.
Mass Spectrometry (MS) Measures the precise molecular weight of the compound, confirming its elemental composition. Fragmentation patterns can offer further structural clues.
Fourier-Transform Infrared (FT-IR) Spectroscopy Identifies the presence of key functional groups, such as N-H stretches from the amino group and O-H stretches from the hydroxyl group.
UV-Visible Spectroscopy Characterizes the electronic absorption properties of the phenazine chromophore, which are influenced by the attached functional groups.

Reaction Kinetics of Intermediate Stages in Sulfurization

The sulfurization process to create sulphur dyes is a complex, high-temperature condensation reaction. researchgate.net The reaction kinetics—the rate at which the precursor is converted into the final dye—are influenced by several critical parameters. The extended reaction time of 30 hours at a high temperature of 115-116°C for C.I. Leuco Sulphur Red 6 suggests that the formation of the complex polymeric structure is a slow process. worlddyevariety.com

The key factors governing the kinetics of sulfurization include temperature, reactant concentrations, and the composition of the sodium polysulfide solution. Sodium polysulfide (Na₂Sₓ) is not a single compound but a mixture, and the value of 'x' (the sulfur rank) influences its reactivity.

Table 2: Parameters Affecting Sulfurization Reaction Kinetics

ParameterGeneral Effect on Reaction
Temperature Increasing the temperature generally accelerates the reaction rate, but excessive heat can lead to degradation of the precursor or unwanted side products.
Reactant Concentration Higher concentrations of the organic precursor and the sulfurizing agent typically lead to a faster reaction rate.
Reaction Time Sufficient time is required to allow for the formation of the complex, high-molecular-weight dye structure necessary for good color and fastness properties. textilelearner.net
Polysulfide Sulfur Rank (x in Na₂Sₓ) A higher sulfur rank provides more sulfur for the reaction, potentially increasing the rate of thionation and influencing the final structure and shade of the dye.

Mechanistic Studies of Precursor Functionalization

The functionalization of the 8-Amino-7-methylphenazin-2-ol precursor into the final dye involves the formation of multiple carbon-sulfur bonds and the creation of a complex, polymeric structure. Although the exact structure of most sulphur dyes is not precisely defined, the mechanism is understood to proceed through several stages. textilelearner.net

Generation of Nucleophilic Sulfur Species: In the aqueous alkaline solution at high temperatures, the sodium polysulfide disproportionates to generate a range of highly nucleophilic sulfide (S²⁻), disulfide (S₂²⁻), and polysulfide anions.

Nucleophilic Aromatic Substitution: These sulfur anions attack the electron-deficient positions of the phenazine ring of the precursor. The amino and hydroxyl groups on the precursor molecule activate the aromatic system, directing the substitution to specific sites.

Condensation and Ring Formation: Following the initial substitution, intramolecular and intermolecular condensation reactions occur. This leads to the formation of sulfur-containing heterocyclic rings, such as thiazoles and thianthrenes, which are integral parts of the sulphur dye chromophore. wikipedia.org

Polymerization: The intermediate sulfur-containing molecules undergo further reactions, linking together to form the final high-molecular-weight, cross-linked, and amorphous dye structure. researchgate.net This large molecular size is responsible for the dye's insolubility in water and its good wash fastness once applied to a substrate. textilelearner.net

Advanced Spectroscopic and Analytical Characterization for C.i. Leuco Sulphur Red 6 Research

Spectroscopic Techniques for Structural Elucidation and Transformation Monitoring

Spectroscopy is a cornerstone in the analysis of dye molecules, providing insights into molecular structure, electronic transitions, and chemical changes. For a compound like C.I. Leuco Sulphur Red 6, a multi-faceted spectroscopic approach is necessary to probe its different chemical aspects, from the vibrational characteristics of its bonds to its chromophoric properties and fragmentation behavior.

Advanced Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting

For C.I. Leuco Sulphur Red 6, FTIR spectroscopy is particularly effective for identifying the various functional groups expected in its structure, which is based on a phenazine (B1670421) core. researchgate.net Analysis would reveal characteristic absorption bands corresponding to N-H stretching of the amine group, C-H stretching of the aromatic rings and methyl group, C=N and C=C stretching vibrations within the phenazine structure, and C-S stretching from the sulphur linkages. curtin.edu.au

Raman spectroscopy is also highly valuable, especially for detecting the S-S (disulfide) and C-S (thioether) bonds that are fundamental to the dye's structure and its transformation from the leuco to the oxidized form. researchgate.netresearchgate.net The Raman spectrum of the oxidized dye would be expected to show distinct peaks for the S-S stretching modes, which would be absent in the leuco form. researchgate.net Resonance Raman spectroscopy, which uses a laser excitation wavelength that falls within an electronic absorption band of the dye, can be used to selectively enhance the signals from the chromophore, providing detailed information about the colored part of the molecule. researchgate.net

Table 1: Representative Vibrational Spectroscopy Data for C.I. Sulphur Red 6 (Oxidized Form) This table presents expected peak positions based on the known structural components and data from analogous compounds.

Wavenumber (cm⁻¹)TechniqueAssignment
~3400-3300FTIRN-H stretching (amine group)
~3100-3000FTIR, RamanAromatic C-H stretching
~2950-2850FTIR, RamanAliphatic C-H stretching (methyl group)
~1620-1580FTIR, RamanC=C and C=N ring stretching (phenazine core) researchgate.net
~1515RamanAromatic ring vibration
~1360RamanC-N stretching
~850-800FTIRC-H out-of-plane bending
~700-600RamanC-S stretching
~550-450RamanS-S stretching (polysulfide linkages) researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Studies on Solution and Solid States

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for detailed structural elucidation in solution and solid states. However, its application to sulphur dyes like C.I. Leuco Sulphur Red 6 presents significant challenges. The complex, often polymeric nature of the dye, its limited solubility in common NMR solvents, and potential paramagnetic effects from sulphur radicals can lead to broad, poorly resolved spectra. cdnsciencepub.com

Despite these difficulties, NMR can provide valuable information. ¹H NMR would help identify the types of protons present, with distinct signals expected in the aromatic region (7.0-8.5 ppm) for the phenazine core protons and in the aliphatic region (~2.5 ppm) for the methyl group protons. ¹³C NMR spectroscopy would complement this by identifying the carbon skeleton, showing signals for aromatic, methyl, and amine- or sulphur-substituted carbons. cdnsciencepub.commdpi.com Advanced solid-state NMR techniques may be required to analyze the dye in its insoluble, oxidized form. Furthermore, ³³S NMR could directly probe the sulphur nuclei, although this is a specialized technique hampered by low natural abundance and the quadrupolar nature of the ³³S nucleus, which often results in very broad signals. mdpi.comresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for the Core Structure of C.I. Leuco Sulphur Red 6 Predicted values are based on the 8-Amino-7-methylphenazin-2-ol precursor and general NMR principles for aromatic compounds.

NucleusPredicted Chemical Shift (ppm)Assignment
¹H7.0 - 8.5Aromatic protons on the phenazine ring
¹H~5.0 - 6.0Amine (-NH₂) proton
¹H~2.5Methyl (-CH₃) protons
¹³C110 - 150Aromatic carbons in the phenazine ring
¹³C~20Methyl (-CH₃) carbon

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Chromophoric Analysis

Electronic spectroscopy, primarily UV-Visible (UV-Vis) absorption spectroscopy, is essential for characterizing the color properties of dyes. The technique measures the electronic transitions within the molecule, which are directly related to its color. The transition between the leuco and oxidized forms of C.I. Sulphur Red 6 involves a significant change in the chromophoric system, which can be readily monitored by UV-Vis spectroscopy. researchgate.net

The leuco form, being the reduced state with thiol groups, has a less conjugated system and is expected to be colorless or pale yellow, with its primary absorption bands located in the UV region (<400 nm). nih.gov Upon oxidation, disulfide/polysulfide bridges are formed, and the aromatic system extends, creating a larger conjugated chromophore that absorbs light in the visible spectrum. thermofisher.com For C.I. Sulphur Red 6, which has a bordeaux or red-brown color, the maximum absorption (λmax) of the oxidized form is expected in the blue-green region of the spectrum (approximately 490-530 nm). This transformation allows for quantitative monitoring of the oxidation process during dyeing. researchgate.net Fluorescence spectroscopy can also be applied, as many dye molecules emit light after absorption; the emission spectra can provide additional data for identification and for studying the dye's interaction with its environment, such as a textile fiber. mdpi.com

Table 3: Representative Electronic Absorption Data for C.I. Leuco Sulphur Red 6

FormStateExpected λmaxRegionAppearance
Leuco FormReduced (-SH groups)< 400 nmUltravioletColorless / Pale Yellow-Brown
Oxidized FormOxidized (-S-S- groups)~490 - 530 nmVisibleBordeaux / Red-Brown

Mass Spectrometry (MS) for Fragmentation Pathway and Degradation Product Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound. When coupled with fragmentation techniques (tandem MS or MS/MS), it is invaluable for structural elucidation by analyzing how a molecule breaks apart. libretexts.org

For C.I. Leuco Sulphur Red 6, electrospray ionization (ESI) or chemical ionization (CI) would be suitable methods to generate ions of the parent molecule. nih.gov The resulting mass spectrum would confirm the molecular weight of the primary components. Subsequent MS/MS analysis would induce fragmentation, likely targeting the weaker bonds in the structure. For a sulphur dye, the most probable fragmentation pathways would involve the cleavage of the polysulfide bridges and the loss of sulphur atoms or small sulphur-containing fragments. miamioh.edu Other characteristic fragmentations would relate to the phenazine core, providing confirmation of its structure. nih.gov This technique is also critical for identifying byproducts from the synthesis or degradation products that may form over time or during use. libretexts.org

Table 4: Plausible Mass Spectrometry Fragments for C.I. Sulphur Red 6 Based on the precursor 8-Amino-7-methylphenazin-2-ol (MW ≈ 225.25) and addition of sulphur bridges.

Ion TypePlausible m/zDescription
[M+H]⁺VariableMolecular ion of a specific oligomer in the dye mixture.
[M - S + H]⁺M - 32Loss of a single sulphur atom from a polysulfide chain.
[M - S₂ + H]⁺M - 64Loss of a disulfide unit.
~225Fragment IonIon corresponding to the core phenazine structure.

Chromatographic and Separation Methodologies for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is the foremost technique for the separation and quantitative analysis of dye mixtures. najah.edu For C.I. Leuco Sulphur Red 6, a reversed-phase HPLC method would be most appropriate. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with additives to control pH. google.commtc-usa.com

An HPLC analysis of a C.I. Leuco Sulphur Red 6 sample would likely show a major peak corresponding to the main dye component, surrounded by smaller peaks representing isomers, oligomers of different sulphur chain lengths, and impurities. chromforum.org A Diode Array Detector (DAD) or a UV-Vis detector would be used to monitor the elution, providing both a chromatogram (signal vs. retention time) and the UV-Vis spectrum of each separated peak. This allows for both quantification of purity and tentative identification of related substances by their spectral properties. najah.edu

Table 5: Representative HPLC Method Parameters for C.I. Leuco Sulphur Red 6 Analysis

ParameterCondition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detector Diode Array Detector (DAD), monitoring at λmax of oxidized and leuco forms
Injection Volume 10 µL
Column Temperature 30 °C

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Identification

The synthesis of sulphur dyes, including C.I. Sulphur Red 6, is a high-temperature process involving aromatic amines, phenols, and a sulfurizing agent like sodium polysulfide. This chemical reaction can generate a variety of volatile and semi-volatile organic compounds as byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is an essential hyphenated technique for separating and identifying these trace-level substances. aaclab.comcetjournal.it In this method, volatile compounds are vaporized and separated based on their boiling points and interactions with a capillary column (Gas Chromatography). Subsequently, the separated components are fragmented and identified based on their unique mass-to-charge ratio (Mass Spectrometry). cetjournal.it

For a compound like C.I. Leuco Sulphur Red 6, GC-MS analysis of the headspace or solvent extracts from a reaction mixture would likely target volatile sulphur compounds (VSCs) and degradation products from the organic precursors. researchgate.net Given the starting materials (2,4-diaminotoluene and p-aminophenol), potential byproducts could include various thiophenes, mercaptans, and disulfides, as well as residual aromatic precursors or their thermal degradation products. researchgate.net The identification of these byproducts is crucial for process optimization and understanding the complete chemical profile of the dye.

Table 1. Potential Volatile Byproducts in C.I. Leuco Sulphur Red 6 Synthesis Detectable by GC-MS
Compound ClassPotential Byproduct ExampleExpected Retention TimeKey Mass Fragments (m/z)Significance
Volatile Sulphur Compounds (VSCs)Dimethyl disulfide (DMDS)Early94, 45, 79Indicator of sulfurization side-reactions
Aromatic PrecursorsTolueneEarly91, 92, 65Unreacted starting material impurity
Phenolic DerivativesPhenolMid94, 65, 66Degradation product of p-aminophenol
Heterocyclic CompoundsThiopheneEarly84, 58, 45Result of sulfur reacting with organic fragments

Capillary Electrophoresis (CE) for Charge-Based Separation and Forensic Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that differentiates molecules based on their electrophoretic mobility in an electric field. legaldesire.com This method is particularly valuable in forensic science for the analysis of dyes extracted from textile fibers. pnrjournal.comrsc.org Sulphur dyes, in their reduced leuco form, are anionic due to the presence of mercaptide (-S⁻) groups, making them suitable for CE analysis. researchgate.net The technique can separate charged dye components with high efficiency and requires only minute sample quantities, which is a significant advantage in forensic casework where evidence may be limited. legaldesire.com

In the context of C.I. Leuco Sulphur Red 6, CE could be used to generate a distinct electrophoretic profile or "fingerprint." This profile can help differentiate it from other sulphur dyes or dye classes. pnrjournal.com The separation is based on the charge-to-size ratio of the anionic leuco dye molecules. youtube.com Factors such as the pH and composition of the background electrolyte are optimized to achieve the best separation. Coupling CE with a mass spectrometer (CE-MS) further enhances its discriminatory power, allowing for the identification of individual components within the complex dye mixture based on their mass. pnrjournal.com

Table 2. Hypothetical Capillary Electrophoresis Parameters for Anionic Leuco Dye Analysis
ParameterConditionPurpose
CapillaryFused Silica (50 µm i.d., 60 cm length)Provides a surface that supports electroosmotic flow (EOF).
Background Electrolyte (BGE)20 mM Borate Buffer, pH 9.2Maintains pH and conductivity; high pH ensures leuco dye is fully anionic.
Applied Voltage25 kV (negative polarity at inlet)Drives the separation of anions against the electroosmotic flow.
DetectionDiode Array Detector (DAD) or MSMonitors absorbance across a spectrum for identification or provides mass data.
Expected ResultSeparation of different sized leuco dye oligomersProvides a chemical fingerprint for forensic comparison.

Diffraction and Microscopic Techniques for Crystalline Structure and Morphology

X-ray Diffraction (XRD) for Crystallographic Analysis

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystalline material. By measuring the angles and intensities at which an X-ray beam is diffracted by the crystal lattice, a three-dimensional picture of the electron density can be produced. mkuniversity.ac.in However, sulphur dyes are known to be largely amorphous or possess very low crystallinity. dtic.mil This lack of long-range molecular order means that sharp diffraction peaks, which are necessary for detailed crystallographic analysis, are typically absent. researchgate.net

Instead of a well-defined pattern, the powder XRD of C.I. Leuco Sulphur Red 6 would likely exhibit broad, diffuse halos, characteristic of amorphous materials. researchgate.netias.ac.in While this precludes a detailed structural solution, XRD is still useful for:

Confirming Amorphous Nature: The absence of sharp peaks confirms the non-crystalline state of the dye. researchgate.net

Detecting Crystalline Impurities: Sharp peaks superimposed on the amorphous halo could indicate the presence of crystalline starting materials or inorganic salts (e.g., sodium sulfate) from the manufacturing process.

Assessing Degree of Crystallinity: The ratio of the area of sharp peaks to the diffuse halo can provide a semi-quantitative measure of the material's crystallinity.

Table 3. Typical Powder X-ray Diffraction Findings for Sulphur Dyes
ObservationInterpretationImplication for C.I. Leuco Sulphur Red 6
Broad, diffuse scattering halo at low 2θ anglesLack of long-range molecular order; amorphous structure.Consistent with the known nature of complex, polymeric sulphur dyes.
Absence of sharp diffraction peaksThe material is not crystalline.Single-crystal structure determination is not feasible.
Presence of sharp, low-intensity peaksExistence of crystalline impurities (e.g., inorganic salts).Provides information on the purity and manufacturing process.

Electron Microscopy (SEM, TEM) for Morphological and Nanoscale Characterization

Electron microscopy techniques are indispensable for characterizing the physical form and structure of materials at the micro- and nanoscale. nanoparticleanalyzer.com Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide complementary information about dye particles. creative-bioarray.com

Scanning Electron Microscopy (SEM) scans a focused beam of electrons over a sample's surface to create an image. It provides detailed information about the surface topography, particle shape, and aggregation. nanoscience.com For C.I. Leuco Sulphur Red 6 in its solid powder form, SEM would reveal the size and morphology of the dye aggregates, which can range from sub-micron to several microns. This is important for understanding the material's handling and dispersion properties.

Transmission Electron Microscopy (TEM) passes a beam of electrons through an ultrathin sample to form an image. azonano.com TEM offers much higher resolution than SEM, enabling the visualization of nanoscale features. creative-bioarray.com It can reveal the size and shape of primary nanoparticles within larger aggregates and provide insights into the internal structure and porosity of the dye particles. However, a significant challenge in imaging sulphur-containing materials is their tendency to sublimate under the high vacuum of a conventional electron microscope, which can create artifacts. nih.gov Specialized techniques, such as cryogenic TEM (cryo-TEM), can mitigate this issue. nih.gov

Table 4. Morphological and Nanoscale Features Observable by Electron Microscopy
TechniqueFeatureDescriptionResearch Significance
SEMParticle AgglomerationClusters of primary particles forming larger secondary structures.Affects dispersibility, dissolution rate, and handling properties.
SEMSurface TopographyThe texture and roughness of the particle surfaces.Influences surface area and interaction with other media.
TEMPrimary Particle SizeThe size distribution of the fundamental, non-aggregated particles.Crucial for understanding color strength and application properties.
TEMNanoscale PorosityThe presence of voids or channels within the particle structure.Impacts solvent accessibility and the kinetics of the leuco-to-pigment conversion.

Advanced Hyphenated Techniques for Complex Mixture Analysis in Research

Sulphur dyes are not single molecules but rather complex mixtures of polymeric chromophores with varying chain lengths and degrees of sulfurization. To analyze such intricate mixtures, advanced hyphenated techniques are essential. nih.gov A powerful example is Liquid Chromatography-Mass Spectrometry (LC-MS), often used in tandem (LC-MS/MS). labmanager.comox.ac.uk This technique couples the separation power of liquid chromatography with the identification capabilities of mass spectrometry. nih.gov

In the analysis of C.I. Leuco Sulphur Red 6, an LC system would first separate the different oligomeric components of the leuco dye mixture, typically based on their size or polarity. ox.ac.uk The separated components then enter the mass spectrometer, where they are ionized. The MS provides the mass-to-charge ratio of each component, allowing for the determination of their molecular weights. epa.gov In an MS/MS setup, specific ions can be isolated, fragmented, and analyzed further. This process provides detailed structural information about the dye's backbone and the nature of the sulfur linkages, which is impossible to obtain from either technique alone. nih.govresearchgate.net This level of detailed characterization is fundamental for research aimed at understanding the structure-property relationships of the dye. uni-due.de

Table 5. Application of LC-MS/MS for Analysis of C.I. Leuco Sulphur Red 6
ComponentFunctionInformation Gained
Liquid Chromatography (LC)Separates the complex mixture of leuco dye oligomers.Retention time data, indicating the relative polarity and size of components.
Ionization Source (e.g., ESI)Generates charged ions from the separated components.Prepares molecules for mass analysis.
First Mass Analyzer (MS1)Separates ions based on their mass-to-charge (m/z) ratio.Molecular weight distribution of the different oligomers in the mixture.
Collision CellFragments selected precursor ions into smaller product ions.Breaks down the complex molecules in a controlled manner.
Second Mass Analyzer (MS2)Separates the product ions based on their m/z ratio.Structural information from the fragmentation pattern, confirming the dye's identity.

Mechanistic Investigations of Chromophore Substrate Interactions of C.i. Leuco Sulphur Red 6

Theoretical Frameworks for Dye-Substrate Affinity and Adsorption

The affinity and adsorption of C.I. Leuco Sulphur Red 6 onto textile substrates, particularly cellulosic fibers, are governed by a complex interplay of thermodynamic and kinetic factors. Understanding these interactions is crucial for optimizing dyeing processes and achieving desired color fastness properties. Theoretical frameworks, including adsorption isotherms, kinetic models, and computational simulations, provide valuable insights into the mechanistic details of the dyeing process.

Adsorption Isotherms and Kinetic Models for Leuco Dye Uptake

The uptake of leuco sulphur dyes by cellulosic fibers is a dynamic process that can be described by various adsorption isotherms and kinetic models. Adsorption isotherms, such as the Langmuir and Freundlich models, describe the equilibrium distribution of the dye between the fiber and the dyebath at a constant temperature. researchgate.net The Langmuir model assumes monolayer adsorption onto a finite number of identical sites, while the Freundlich model is an empirical equation that describes multilayer adsorption on a heterogeneous surface. researchgate.net

Kinetic models, on the other hand, provide information about the rate of dye uptake. The pseudo-first-order and pseudo-second-order models are commonly used to analyze the kinetics of dye adsorption. These models help in determining the rate-controlling step of the dyeing process, which can be either diffusion within the fiber or the adsorption process at the fiber surface.

Adsorption Model Description Key Parameters
Langmuir Isotherm Assumes monolayer adsorption on a homogeneous surface with a finite number of identical sites.qmax (maximum adsorption capacity), KL (Langmuir constant related to the energy of adsorption)
Freundlich Isotherm An empirical model that describes multilayer adsorption on a heterogeneous surface.KF (Freundlich constant indicative of adsorption capacity), n (heterogeneity factor)
Pseudo-first-order Kinetic Model Assumes that the rate of adsorption is proportional to the number of unoccupied sites.k1 (rate constant of pseudo-first-order adsorption)
Pseudo-second-order Kinetic Model Assumes that the rate-limiting step is chemisorption involving valency forces through sharing or exchange of electrons.k2 (rate constant of pseudo-second-order adsorption)

Studies on various dye-adsorbent systems have shown that the suitability of a particular model depends on the specific dye, substrate, and dyeing conditions. mdpi.comnih.gove3s-conferences.org For instance, the adsorption of some dyes has been found to be well-described by the Freundlich isotherm and the Elovich kinetic model, suggesting a chemisorption process on a heterogeneous surface. nih.gov

Molecular Dynamics Simulations of Binding Events to Cellulosic Fibers

Molecular dynamics (MD) simulations offer a powerful tool to investigate the binding of dye molecules to cellulosic fibers at an atomic level. diva-portal.org These simulations can provide detailed insights into the conformational changes of both the dye and the cellulose polymer upon interaction, the orientation of the dye molecule relative to the fiber surface, and the role of water molecules in the dyeing process. nih.gov By simulating the dynamic behavior of the system over time, MD can help elucidate the key intermolecular interactions that drive the adsorption and diffusion of the dye within the fiber matrix. nih.gov This understanding is crucial for designing dyes with improved affinity and for optimizing dyeing conditions.

Quantum Chemical Calculations of Interaction Energies and Forces (e.g., H-bonding, Van der Waals, electrostatic)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to quantify the interaction energies and forces between the leuco dye molecule and the cellulosic substrate. researchgate.netmdpi.com These calculations can provide precise information on the strength and nature of various non-covalent interactions, including:

Hydrogen bonding: The formation of hydrogen bonds between the hydroxyl groups of cellulose and suitable functional groups on the dye molecule.

Van der Waals forces: Non-specific attractive or repulsive forces between molecules.

Electrostatic interactions: The attraction or repulsion between charged or polar groups on the dye and the fiber.

Chemical Bonding and Intermolecular Forces in Dyeing Mechanisms

The substantivity of C.I. Leuco Sulphur Red 6 to cellulosic fibers and its subsequent fixation are governed by a combination of chemical bonding and intermolecular forces. The unique chemistry of sulphur dyes, particularly in their leuco form, plays a pivotal role in the dyeing process.

Role of Thiol Groups (-SH) and Disulfide Linkages in Leuco Form Substantivity

Sulphur dyes are insoluble in water in their original pigmentary form. p2infohouse.orgtextilelearner.net To be applied to textiles, they must first be converted into their water-soluble leuco form through a reduction process, typically using a reducing agent like sodium sulfide (B99878). textilelearner.netblogspot.com This reduction cleaves the disulfide (-S-S-) linkages within the dye molecule, forming thiol groups (-SH). p2infohouse.orgblogspot.com

The resulting leuco dye anions are substantive to cellulosic fibers, meaning they have a strong affinity for the substrate. p2infohouse.org This substantivity is attributed to several factors, including the large size of the dye molecules and the presence of thiol groups that can participate in intermolecular interactions with the cellulose. The high concentration of salts in the dyebath further enhances this substantivity. p2infohouse.org The dyeing process is considered a reversible equilibrium that is heavily shifted in favor of the dye being on the fiber. p2infohouse.org

Mechanisms of Oxidative Condensation within the Fiber Matrix

Once the leuco dye has been adsorbed by and diffused into the cellulosic fibers, it is re-oxidized to its original insoluble pigment form. p2infohouse.orgtextilelearner.net This oxidation step is crucial for fixing the dye within the fiber matrix, leading to good wash fastness. The oxidation process reforms the disulfide linkages, effectively trapping the large, insoluble dye molecules within the porous structure of the cellulose. p2infohouse.org

Influence of Substrate Microstructure on Dye Uptake and Fixation

The efficiency of dye uptake and the durability of the final coloration are intricately linked to the microstructure of the textile substrate. In the case of C.I. Leuco Sulphur Red 6, its interaction with cellulosic fibers such as cotton, hemp, and viscose is governed by the physical and chemical characteristics of the fiber at a microscopic level. dychemco.com The large molecular size of sulphur dyes necessitates a substrate that is accessible, allowing for the penetration and subsequent entrapment of the dye molecules within the fiber's polymer matrix. textilelearner.nettextilelearner.net The dyeing process involves the reduction of the insoluble sulphur dye to a water-soluble leuco form, which has an affinity for the cellulosic material. emperordye.com This leuco form is absorbed by the fiber and then oxidized back to its insoluble state, ensuring good wash fastness. textilelearner.nettextilelearner.nettextilestudycenter.com The success of this process is highly dependent on the fiber's porosity, the dynamics of fiber swelling, the ratio of crystalline to amorphous regions, and the specific chemical functionalities present on the fiber surface.

Fiber Porosity and Swelling Dynamics in Dye Diffusion

The diffusion of the C.I. Leuco Sulphur Red 6 anion into the cellulosic fiber is a critical step for achieving a uniform and deep shade. The inherent porosity of natural fibers like cotton provides the initial pathways for the dye liquor to penetrate the substrate. However, it is the swelling of the fiber in the aqueous, alkaline dye bath that significantly enhances dye diffusion. google.combioresources.comresearchgate.net

Water molecules are absorbed by the hydrophilic cellulose chains, particularly in the less ordered, amorphous regions. This absorption causes the fiber to swell, which expands the internal pores and increases the mobility of the polymer chains. bioresources.comresearchgate.net This phenomenon effectively enlarges the accessible volume within the fiber, facilitating the diffusion of the relatively large leuco sulphur dye anions from the surface into the core of the fiber. textilelearner.net The dynamics of this swelling process are influenced by factors such as temperature and the pH of the dye bath. Higher temperatures increase the rate of swelling and dye diffusion. emperordye.com A lower pH value (between 8 and 10) can lead to less swelling, which may be advantageous in certain dyeing processes like cross-wound or tree dyeing to improve liquor circulation and achieve better color levelness, especially with highly swelling fibers like viscose or linen. google.com

Table 1: Influence of Fiber Swelling on Dye Diffusion Parameters for Leuco Sulphur Dyes

ParameterUnswollen Fiber StateSwollen Fiber StateRationale
Effective Pore Diameter SmallIncreasedWater uptake separates polymer chains, enlarging voids. bioresources.comresearchgate.net
Polymer Chain Mobility LowHighPlasticizing effect of water reduces inter-chain forces.
Dye Diffusion Coefficient LowSignificantly IncreasedLarger pores and mobile chains reduce physical barriers to dye movement. emperordye.com
Accessible Internal Volume Limited to surface and large poresExpandedSwelling opens up previously inaccessible amorphous regions. sustainability-directory.com
Rate of Dye Uptake SlowFastEnhanced diffusion leads to quicker exhaustion of the dye bath. emperordye.com

Crystallinity and Amorphous Regions of Polymeric Substrates and their Impact on Dyeing

Cellulosic fibers like cotton are semi-crystalline polymers, consisting of highly ordered (crystalline) regions and disordered (amorphous) regions. sustainability-directory.com This structural arrangement has a profound impact on the dyeing process with C.I. Leuco Sulphur Red 6. The crystalline regions are characterized by densely packed, parallel cellulose chains, which are impenetrable to dye molecules, especially those with the large, complex structures typical of sulphur dyes. sustainability-directory.com

Consequently, dyeing occurs almost exclusively within the amorphous regions of the fiber. textilelearner.net These regions have a more open, less organized structure, which allows for the penetration and accommodation of the leuco dye molecules. sustainability-directory.com Once inside these amorphous domains, the dye anions are held by physical forces such as van der Waals forces and hydrogen bonds. emperordye.com Following oxidation, the now insoluble, larger dye molecules become physically entrapped within the polymer network, leading to the characteristic high wet fastness of sulphur dyes. textilelearner.net The ratio of crystalline to amorphous regions in a fiber directly affects its dye uptake capacity. A higher proportion of amorphous regions generally translates to a greater capacity for dye absorption and deeper shades. Treatments like mercerization, which involves treating cotton with a caustic soda solution, can alter the crystalline structure, leading to increased amorphousness and enhanced dye uptake. researchgate.net

Table 2: Comparison of Crystalline and Amorphous Regions in Cellulosic Fibers and Their Role in Dyeing

CharacteristicCrystalline RegionsAmorphous RegionsImpact on Dyeing with C.I. Leuco Sulphur Red 6
Polymer Chain Arrangement Highly ordered, tightly packedDisordered, loosely packedDetermines accessibility for dye molecules.
Permeability to Dye ImpermeablePermeableDyeing is restricted to the amorphous regions. sustainability-directory.com
Dye Molecule Interaction No interactionAdsorption and physical entrapmentLeuco dye anions diffuse into and are held within these areas. emperordye.com
Contribution to Dye Uptake NegligiblePrimary contributorThe volume of amorphous regions dictates the maximum dye load.
Effect on Final Properties Contributes to fiber strengthContributes to flexibility and dyeabilityA balance is required for both good mechanical properties and dyeability.

Surface Chemistry and Functional Groups of Textile Materials and Their Interaction with Leuco Dyes

The initial interaction between the C.I. Leuco Sulphur Red 6 dye and the textile substrate is governed by the surface chemistry of the fiber. Cotton, being a cellulosic fiber, has a surface rich in hydroxyl (-OH) groups. juniperpublishers.com In an aqueous medium, these groups can ionize slightly, imparting a negative charge to the fiber surface. juniperpublishers.com

The leuco form of sulphur dyes is also anionic in the alkaline dye bath. emperordye.com This similarity in charge creates an electrostatic repulsion between the dye and the fiber, which must be overcome for dyeing to proceed. juniperpublishers.com This is typically achieved by adding a large amount of electrolyte, such as sodium chloride or sodium sulfate (B86663), to the dye bath. The salt neutralizes the negative charges, reducing the repulsion and allowing the dye anions to approach the fiber surface and be adsorbed. p2infohouse.org

Once the leuco dye is in close proximity to the fiber, other, weaker forces of attraction come into play. These include hydrogen bonding between the dye molecule and the hydroxyl groups of the cellulose, as well as van der Waals forces. emperordye.com These interactions contribute to the substantivity of the leuco dye to the fiber, holding it in place until the final oxidation step, which locks the insoluble pigment within the fiber structure. p2infohouse.org Chemical modification of the cotton surface, for instance by introducing cationic groups, can increase the electrostatic attraction between the fiber and the anionic dye, potentially reducing the need for large amounts of salt in the dyeing process. nih.gov

Table 3: Key Functional Groups and Their Interactions in the Dyeing of Cotton with Leuco Sulphur Dyes

ComponentKey Functional Group(s)Role in InteractionType of Interaction
Cotton Fiber (Cellulose) Hydroxyl (-OH)Provides sites for hydrogen bonding; ionizes to create a negative surface charge.Hydrogen Bonding, Electrostatic Repulsion
C.I. Leuco Sulphur Red 6 Thiolate (-S⁻)Anionic group responsible for water solubility and substantivity.Electrostatic Repulsion (with fiber), Ionic Attraction (with salt cations)
Dye Bath Electrolyte (e.g., NaCl) Sodium Cations (Na⁺)Neutralizes the negative surface charge on the cotton fiber.Ionic Interaction
Water (Dyeing Medium) H₂OSwells the fiber; acts as a solvent for the leuco dye and electrolyte.Hydration, Hydrogen Bonding

Photochemistry and Photodegradation Pathways of C.i. Leuco Sulphur Red 6

Light Absorption and Excited State Dynamics of C.I. Leuco Sulphur Red 6

Sulphur dyes are large, complex organic molecules whose chromophores are built around sulphur-containing heterocyclic structures, including thiazoles, thianthrenes, and phenothiazones linked by polysulfide chains. wikipedia.org Their photochemical behavior is dictated by these structures and their redox state.

Photoexcitation Processes and Energy Transfer in Leuco and Oxidized Forms

C.I. Leuco Sulphur Red 6 exists in two primary forms: the reduced "leuco" form and the oxidized pigment form. These two states possess distinct electronic and, therefore, photochemical properties.

Leuco Form : This is the water-soluble, reduced state of the dye, which contains thiol (-SH) groups. textilelearner.netmedcraveonline.com This form is substantive to cellulosic fibers. textilelearner.net Upon absorption of photons, the leuco form is promoted to an electronically excited state (S₁). Due to its electron-rich nature, its absorption spectrum is expected to differ significantly from the oxidized form. The excited state can then undergo several de-excitation pathways, including fluorescence, internal conversion, or energy transfer to adjacent molecules.

Oxidized Form : After application to a substrate, the leuco dye is oxidized, typically by air, to its original water-insoluble pigment form. wikipedia.orgtiankunchemical.com This process regenerates the polysulfide linkages (-S-S-) that are integral to the dye's final color. wikipedia.org This form has a more extensive and rigid conjugated system, which influences its light-absorbing (chromophoric) properties. Photoexcitation of the oxidized form also leads to an excited state, but its energy and subsequent decay pathways will be characteristic of the insoluble pigment's molecular structure and its aggregation state on the fiber surface.

PropertyLeuco FormOxidized Form
SolubilityWater-solubleWater-insoluble
Key Functional GroupThiol (-SH)Polysulfide (-S-S-)
StateReduced, anionicOxidized, nonionic
Role in DyeingAbsorption by fiberFinal, fixed pigment
Absorption SpectrumCharacteristic of the reduced chromophoreCharacteristic of the final, conjugated pigment

Intersystem Crossing and Triplet State Formation Studies

Following photoexcitation to a singlet excited state (S₁), the molecule can undergo a radiationless transition to a triplet excited state (T₁), a process known as intersystem crossing (ISC). ossila.com In a triplet state, the excited electron has the same spin as the ground state electron it was paired with. etsu.edursc.org

The presence of sulfur atoms in the structure of C.I. Leuco Sulphur Red 6 is significant for this process. Sulfur, being a relatively heavy atom, can enhance the rate of intersystem crossing through a phenomenon called spin-orbit coupling. nih.govrsc.org This makes the formation of the triplet state a more probable de-excitation pathway compared to molecules containing only lighter atoms like carbon, hydrogen, and oxygen. Studies on other sulfur-containing organic molecules have shown that ISC can be extremely rapid, occurring on a picosecond timescale. nih.gov The resulting triplet state is typically longer-lived than the singlet state and is a key intermediate in many photochemical reactions, including the generation of reactive oxygen species.

ParameterSinglet Excited State (S₁)Triplet Excited State (T₁)
Electron SpinsPaired (opposite)Unpaired (parallel)
FormationDirectly via photon absorptionVia Intersystem Crossing (ISC) from S₁
Typical LifetimeNanoseconds (10⁻⁹ s)Microseconds to seconds (10⁻⁶–1 s)
Energy LevelHigher than T₁Lower than S₁
Photochemical RolePrecursor to fluorescence and ISCKey intermediate in photodegradation and photosensitization

Photophysical Properties and Fluorescence Quenching Mechanisms

The photophysical properties of a dye describe the pathways by which it dissipates the energy it absorbs from light. These include radiative pathways like fluorescence and non-radiative pathways like internal conversion and intersystem crossing. ossila.com

Fluorescence quenching is any process that reduces the intensity of fluorescence. wikipedia.orgaxispharm.com For a dye like C.I. Leuco Sulphur Red 6, several quenching mechanisms are plausible:

Static Quenching : This occurs when the dye forms a non-fluorescent complex with another molecule (a quencher) while in its ground state. wikipedia.orgaxispharm.com

Dynamic (Collisional) Quenching : This happens when an excited dye molecule collides with a quencher, leading to non-radiative de-excitation. axispharm.com Molecular oxygen is a common and efficient collisional quencher.

Self-Quenching : At high concentrations or when aggregated on a surface, dye molecules can quench each other's fluorescence. axispharm.com Given that dyes are applied to fabrics at high concentrations, this is a highly relevant mechanism.

Intersystem Crossing : As discussed, the transition to the non-fluorescent triplet state is itself a quenching pathway for singlet state fluorescence. ossila.com The presence of heavy sulfur atoms can enhance this effect. uzh.ch

Oxidative and Reductive Photodegradation Mechanisms

Photodegradation refers to the irreversible breakdown of a dye molecule initiated by the absorption of light. This process, which leads to fading, can occur through complex oxidative and reductive pathways, often involving highly reactive transient species.

Role of Reactive Oxygen Species (ROS) in Dye Degradation

In the presence of oxygen, the excited triplet state of the dye can transfer its energy to molecular oxygen (O₂), which is itself a ground-state triplet. This energy transfer generates singlet oxygen (¹O₂), a highly reactive and damaging form of oxygen. Alternatively, the excited dye can engage in electron transfer reactions with oxygen or water to produce other reactive oxygen species (ROS), such as the superoxide (B77818) anion radical (O₂•⁻) and the hydroxyl radical (•OH). frontiersin.orgacs.org

These ROS are powerful oxidizing agents that can attack the dye molecule, leading to the destruction of its chromophore. mdpi.com The degradation process often involves the cleavage of aromatic rings and the oxidation of sulfur atoms, ultimately breaking the molecule into smaller, colorless fragments. medcraveonline.com The generation of ROS is a primary mechanism of photodegradation for many organic dyes, particularly in aerobic environments. frontiersin.org

Reactive Oxygen Species (ROS)SymbolTypical Formation PathwayRole in Degradation
Singlet Oxygen¹O₂Energy transfer from excited dye triplet state to O₂Highly reactive; attacks double bonds and aromatic rings
Superoxide AnionO₂•⁻Electron transfer from excited dye to O₂Can lead to the formation of other ROS like H₂O₂
Hydroxyl Radical•OHOften formed from H₂O₂ via Fenton-like reactions or photocatalysisExtremely powerful, non-selective oxidizing agent
Hydrogen PeroxideH₂O₂Formed from the disproportionation of superoxide radicalsA precursor to hydroxyl radicals and a milder oxidant

Free Radical Chain Reactions in Photolytic Processes

Photolysis, the cleavage of chemical bonds by light, can directly generate free radicals from the dye molecule. An excited dye molecule may undergo homolytic cleavage, producing two radical fragments. These initial radicals can then trigger a chain reaction.

A free radical chain reaction typically consists of three stages:

Initiation : The initial formation of a free radical, either by direct photolysis of the dye or by reaction of the excited dye with a surrounding molecule.

Propagation : The initial radical reacts with other species (e.g., oxygen, water, or another dye molecule) to form new radicals. rsc.org These new radicals continue the reaction chain, leading to widespread molecular damage. For instance, a dye radical could react with O₂ to form a peroxyl radical, which can then abstract a hydrogen atom from another molecule, propagating the chain.

Termination : The reaction ceases when two radicals combine to form a stable, non-radical product.

These chain reactions can cause extensive degradation from a single photo-initiation event, efficiently breaking down the complex polymeric structure of sulphur dyes into smaller, non-colored compounds.

StageDescriptionGeneric Example (D = Dye Molecule)
InitiationInitial formation of a free radical by light energy.D + hν → D* → R• + X•
PropagationA radical reacts to form a new radical, continuing the chain.R• + O₂ → ROO• ROO• + DH → ROOH + R•
TerminationTwo radicals combine to form a stable product, ending the chain.R• + R• → R-R ROO• + R• → ROOR

Photoreductive Pathways under Varied Environmental Conditions

The photodegradation of C.I. Leuco Sulphur Red 6, particularly in its reduced, water-soluble leuco form, can proceed through photoreductive pathways, especially under anaerobic or reducing conditions. The specific mechanisms are influenced by environmental factors such as the presence of electron donors and the surrounding medium. While detailed studies exclusively on C.I. Leuco Sulphur Red 6 are limited, the general principles of photoreduction for sulphur dyes involve the excitation of the dye molecule by the absorption of light, leading to the formation of an excited state. This excited dye molecule can then interact with an electron donor present in the environment, resulting in the reduction of the dye.

Common electron donors in industrial wastewater or natural water bodies can include organic compounds, sulfides, or other reducing agents. The photoreduction process can lead to the fading of the color as the chromophoric system of the dye is altered. The stability of the reduced species and the reversibility of the reaction are dependent on the redox potential of the environment. In an oxygen-rich environment, the photoreduced dye may be re-oxidized, potentially leading to a complex cycle of color change and degradation.

Influence of Environmental Factors on Photostability and Color Fastness

The photostability and color fastness of textiles dyed with C.I. Leuco Sulphur Red 6 are significantly influenced by a variety of environmental factors. researchgate.netresearchgate.net These factors can affect the rate and pathway of photodegradation, ultimately impacting the useful lifespan of the dyed material. Key environmental parameters include the pH of the surrounding medium, the presence of other chemical species that can act as photosensitizers or quenchers, and the nature of the substrate to which the dye is applied. researchgate.netresearchgate.net

Effect of pH and Ionic Strength on Photodegradation Kinetics

The pH of the environment plays a crucial role in the photodegradation kinetics of sulphur dyes. For sulphur dyes on nylon, maximum color strength is often achieved at a neutral pH of 7. researchgate.net Variations in pH can alter the state of reduction of the dye and its subsequent oxidative condensation, which in turn affects the color and stability of the dyeing. researchgate.net Generally, the degradation of some dyes is observed to be slower in neutral conditions and significantly faster in alkaline mediums, with reaction rates potentially reaching a maximum at high pH levels. nih.gov For some azo dyes, an increase in pH leads to a higher efficiency in color removal during degradation processes. redalyc.orgresearchgate.net

Table 1: General Influence of pH on Dye Degradation Kinetics

pH ConditionGeneral Effect on Degradation RateObservations for Similar Dyes
AcidicCan inhibit or slow down degradation. nih.govFor some reactive azo dyes, the fastest degradation was observed in acidic solutions. researchgate.net
NeutralDegradation is often slower compared to alkaline conditions. nih.govMaximum color strength for sulphur dyes on nylon is achieved at pH 7. researchgate.net
AlkalineGenerally accelerates degradation. nih.govThe reaction rate can reach a maximum at a pH of 11.5 for certain dyes. nih.gov

This table presents generalized trends for dyes, as specific kinetic data for C.I. Leuco Sulphur Red 6 is not available.

Presence of Photosensitizers and Quenchers in Solution

The photodegradation of C.I. Leuco Sulphur Red 6 can be significantly accelerated or inhibited by the presence of other chemical species in the solution that act as photosensitizers or quenchers.

Photosensitizers are substances that, upon absorption of light, can transfer the energy to the dye molecules or to oxygen, leading to the formation of reactive oxygen species (ROS) such as singlet oxygen and hydroxyl radicals. These ROS are highly reactive and can attack the dye molecule, leading to its degradation. Common photosensitizers in industrial effluents include other dyes, organic pollutants, and metallic oxides.

Quenchers , on the other hand, can deactivate the excited state of the dye molecule, thus inhibiting photodegradation. This can occur through various mechanisms, including energy transfer or electron transfer, where the quencher deactivates the excited dye molecule before it can undergo a degradation reaction. Certain antioxidants and UV absorbers can act as quenchers. The presence of isopropanol, for instance, has been shown to have an inhibiting effect on the degradation of some dyes by scavenging hydroxyl radicals. nih.gov

Matrix Effects on Degradation Kinetics in Different Substrates (e.g., cotton vs. nylon)

The substrate to which C.I. Leuco Sulphur Red 6 is applied has a profound effect on its photostability and degradation kinetics. The physical and chemical properties of the fiber, such as its polarity, crystallinity, and the presence of functional groups, can influence the aggregation of the dye molecules, their accessibility to light and oxygen, and their interaction with the polymer matrix.

Cotton: As a cellulosic fiber, cotton has a porous and hydrophilic nature. This can allow for deeper penetration of the dye but also potentially easier access for oxygen and moisture, which can participate in photodegradation reactions. After-treatments with tannin-based products have been shown to significantly improve the light fastness of sulphur-dyed cotton. researchgate.netresearchgate.net

Nylon: Nylon, a polyamide, has a more crystalline and less porous structure than cotton. The application of sulphur dyes to nylon has been limited due to generally poor light fastness. researchgate.net While after-treatments can be applied, their effectiveness in improving light fastness on nylon has been found to be marginal compared to cotton. researchgate.net The different chemical nature of the nylon polymer, with its amide linkages, can also lead to different degradation pathways compared to the hydroxyl-rich environment of cellulose. Studies on dyeing nylon 6,6 with sulphur dyes have shown that both pH and temperature significantly affect the final color strength. researchgate.net

Table 2: Comparative Matrix Effects on Sulphur Dye Photostability

SubstrateKey CharacteristicsGeneral Impact on Photostability
Cotton Hydrophilic, porous, cellulosicLight fastness can be improved significantly with tannin-based after-treatments. researchgate.netresearchgate.net
Nylon Less porous, crystalline, polyamideGenerally exhibits poor light fastness with sulphur dyes; after-treatments show limited improvement. researchgate.net

This table provides a general comparison based on available literature for sulphur dyes, as specific degradation kinetics for C.I. Leuco Sulphur Red 6 on these substrates are not detailed in the provided search results.

Environmental Fate and Transformation of C.i. Leuco Sulphur Red 6 in Aquatic and Soil Systems

Biodegradation and Biotransformation Processes

The biodegradation of sulfur dyes is a critical process in their environmental detoxification. This transformation is primarily mediated by microorganisms that have evolved enzymatic systems capable of cleaving the complex structures of these dyes. The leuco form of sulfur dyes, being water-soluble, is more accessible to microbial attack compared to its oxidized, insoluble counterpart.

The microbial degradation of sulfur dyes can proceed under both aerobic and anaerobic conditions, involving different metabolic pathways and microbial consortia.

Aerobic Degradation: Under aerobic conditions, microorganisms utilize oxygen as the terminal electron acceptor. The initial step in the aerobic degradation of sulfur dyes often involves the enzymatic cleavage of the polysulfide bonds within the dye molecule. mdpi.com Fungi, such as Aspergillus sp., have been shown to degrade sulfur black through oxidative breakdown. mdpi.com This process is facilitated by extracellular enzymes that can handle the large molecular size of the dye. The cleavage of sulfur linkages can lead to the formation of smaller, more biodegradable aromatic compounds. Bacteria like Bacillus circulans and Acinetobacter sp. have also demonstrated the ability to degrade sulfur black, with evidence of sulfate (B86663) ion formation, indicating the breakdown of sulfur-containing structures. mdpi.com While specific studies on C.I. Leuco Sulphur Red 6 are limited, the degradation of other sulfur dyes suggests a pathway involving the initial oxidation of the sulfur-containing chromophore.

Anaerobic Degradation: Anaerobic degradation occurs in the absence of oxygen, where microorganisms use other terminal electron acceptors such as nitrate, sulfate, or carbon dioxide. For many dye classes, like azo dyes, anaerobic conditions are crucial for the initial reductive cleavage of the chromophoric group. nih.govwur.nl While less is known specifically about the anaerobic degradation of sulfur dyes, it is hypothesized that the reductive environment can facilitate the cleavage of disulfide (-S-S-) and polysulfide (-S_n-) bonds, which are integral to the structure of sulfur dyes. wikipedia.org This initial reduction can lead to the decolorization of the dye. The resulting smaller molecules, which may include aromatic amines and thiols, could then be susceptible to further degradation under either anaerobic or subsequent aerobic conditions. wur.nl The complete mineralization of dyes often requires a sequential anaerobic-aerobic treatment process. wur.nl

ConditionPrimary MechanismKey Microbial Players (Examples for Sulfur Dyes)Initial Transformation Step
Aerobic Oxidative cleavageFungi (Aspergillus sp.), Bacteria (Bacillus circulans, Acinetobacter sp.) mdpi.comEnzymatic attack on polysulfide bonds mdpi.com
Anaerobic Reductive cleavageSulfate-reducing bacteria (hypothesized)Reduction of disulfide and polysulfide linkages

The enzymatic degradation of dyes is a key focus of bioremediation research due to its specificity and efficiency. Laccases and peroxidases are oxidoreductive enzymes with broad substrate specificity, making them capable of degrading a wide variety of aromatic pollutants, including dyes.

Laccase: Laccases are multi-copper containing enzymes that catalyze the oxidation of phenolic and other aromatic compounds. They are known to be effective in the decolorization of various synthetic dyes. researchgate.net The mechanism involves the generation of phenoxy radicals from the dye molecule, which can then undergo further non-enzymatic reactions leading to polymerization or cleavage of the aromatic ring. While direct evidence for C.I. Leuco Sulphur Red 6 is not available, the phenolic character of the precursors used in sulfur dye synthesis suggests that laccases could play a role in their transformation.

Peroxidase: Peroxidases, such as manganese peroxidase (MnP) and lignin (B12514952) peroxidase (LiP), are heme-containing enzymes that catalyze the oxidation of a wide range of organic compounds in the presence of hydrogen peroxide. MnP, in particular, has been implicated in the degradation of sulfur black, where it is believed to initiate the oxidative cleavage of sulfur bonds. mdpi.com These enzymes are particularly effective in breaking down large, complex molecules, which is characteristic of sulfur dyes. The leuco form of sulfur dyes, with its exposed thiol groups, could be a potential substrate for these oxidative enzymes.

EnzymeEnzyme ClassCofactor/Co-substrateProposed Action on Leuco Sulfur Dyes
Laccase OxidoreductaseOxygenOxidation of phenolic moieties
Peroxidase (e.g., MnP) OxidoreductaseHydrogen PeroxideOxidative cleavage of sulfur linkages mdpi.com

The identification of metabolites is crucial for understanding the degradation pathway and assessing the environmental safety of the breakdown products. Studies on the biodegradation of sulfur dyes are still emerging, but some insights into metabolite formation are available.

In a study on the degradation of the vat dye Sulfur Blue BRN by Pseudomonas, Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the degraded product revealed the formation of new functional groups, including a prominent peak indicating the formation of an amine group. juniperpublishers.com The analysis identified two major peaks with mass-to-charge ratios (m/z) of 147 and 207, suggesting the breakdown of the parent dye molecule into smaller fragments. juniperpublishers.com

While specific metabolites for C.I. Leuco Sulphur Red 6 have not been documented in the available literature, it can be inferred from the degradation of other sulfur and aromatic dyes that the process would likely involve the cleavage of sulfur bonds and the potential formation of substituted aromatic amines, phenols, and various sulfur-containing organic and inorganic species. Further research is necessary to isolate and identify the specific metabolites resulting from the biodegradation of C.I. Leuco Sulphur Red 6 to fully evaluate the environmental implications of its transformation.

Sorption and Desorption Dynamics in Environmental Compartments

Detailed research on the sorption and desorption behavior of C.I. Leuco Sulphur Red 6 in environmental systems is not available.

Adsorption to Sediments, Organic Matter, and Bioremediation Adsorbents

No specific data exists on the adsorption coefficients (Koc) or the affinity of C.I. Leuco Sulphur Red 6 for sediments, organic matter, or various bioremediation adsorbents. For dyes in general, adsorption is a key process influencing their environmental distribution, and it is dependent on the chemical structure of the dye and the properties of the adsorbent material. mdpi.com

Desorption Kinetics and Leaching Potential from Contaminated Media

Information regarding the desorption kinetics and leaching potential of C.I. Leuco Sulphur Red 6 from contaminated soil or sediment is not documented in scientific literature. Understanding these processes is vital for assessing the mobility of the dye in the environment and its potential to contaminate groundwater.

Modeling of Environmental Distribution and Transport Mechanisms

Due to the absence of fundamental data on its physicochemical properties and interaction with environmental matrices, no specific environmental distribution and transport models for C.I. Leuco Sulphur Red 6 have been developed or published.

Advanced Oxidation Processes (AOPs) for Degradation of C.I. Leuco Sulphur Red 6

While Advanced Oxidation Processes (AOPs) are recognized as effective methods for the degradation of a wide range of synthetic dyes, mdpi.commdpi.com specific studies on their application to C.I. Leuco Sulphur Red 6 are absent from the available literature.

Ozonation and Advanced Oxidation Systems (e.g., Fenton, UV/H2O2)

There are no published research findings on the degradation of C.I. Leuco Sulphur Red 6 using ozonation, Fenton (or photo-Fenton) processes, or UV/H2O2 systems. researchgate.netresearchgate.netarpnjournals.org Research on other dyes, such as C.I. Sulphur Red 14, has shown that UV-based AOPs can be effective. brieflands.com However, the efficiency and degradation pathways are highly dependent on the specific chemical structure of the dye and the process parameters. Without dedicated studies, the effectiveness of these AOPs on C.I. Leuco Sulphur Red 6 remains unknown.

Photocatalytic Degradation (e.g., TiO2-mediated)

Photocatalytic degradation using semiconductor materials like titanium dioxide (TiO2) is an effective method for the breakdown of complex organic dyes. When TiO2 is irradiated with photons of energy equal to or greater than its band gap, electron-hole pairs are generated. These charge carriers initiate a series of redox reactions on the catalyst surface, leading to the formation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O2•−). These ROS are powerful oxidizing agents that can non-selectively degrade organic pollutants.

The degradation of dyes with a phenothiazine-like structure, analogous to C.I. Leuco Sulphur Red 6, using TiO2 has been shown to be an efficient process. The reaction is strongly influenced by several parameters including the initial dye concentration, catalyst loading, pH, and the presence of oxidizing agents. Research on the photocatalytic degradation of the phenothiazine (B1677639) dye Azure A revealed that the process is most effective at an alkaline pH of 9.0, which is significant for textile wastewater treatment. tsijournals.com The presence of oxidizing agents like hydrogen peroxide (H2O2) or potassium persulfate (K2S2O8) can further enhance the degradation rate by generating additional hydroxyl radicals. tsijournals.com

The general mechanism for the TiO2-mediated photocatalytic degradation of a sulphur dye like C.I. Leuco Sulphur Red 6 can be summarized by the following reactions:

Excitation of TiO2: TiO₂ + hν → TiO₂(e⁻ + h⁺)

Formation of Hydroxyl Radicals: h⁺ + H₂O → •OH + H⁺ h⁺ + OH⁻ → •OH

Formation of Superoxide Radicals: e⁻ + O₂ → O₂•⁻

Degradation of the Dye: Dye + •OH → Degradation Products (e.g., CO₂, H₂O, mineral acids) Dye + h⁺ → Oxidation Products

The degradation process typically follows pseudo-first-order kinetics. Studies on a water-insoluble dye derived from phenothiazine showed that the photocatalytic activity of TiO2 was superior to that of zinc oxide (ZnO), with a higher rate constant for decolorization. arabjchem.org

Table 1: Kinetic Parameters for Photocatalytic Decolorization of a Phenothiazine-Derived Dye

CatalystRate Constant (k, min⁻¹)
TiO₂ (P25)0.095
ZnO0.055

This data is based on a study of a water-insoluble organic dye derived from phenothiazine and is presented as an analogue for the potential degradation kinetics of C.I. Leuco Sulphur Red 6. arabjchem.org

Electrochemical Oxidation Mechanisms for Dye Removal

Electrochemical oxidation is another robust advanced oxidation process for the treatment of wastewater containing recalcitrant organic compounds like sulphur dyes. This method involves the generation of powerful oxidizing agents, primarily hydroxyl radicals, on the surface of an anode. The process can occur through direct electron transfer from the dye molecule to the anode, or indirectly through the electro-generation of oxidants.

For phenothiazine and its derivatives, electrochemical oxidation has been shown to proceed via the formation of a cation radical through a one-electron transfer process. cdnsciencepub.comresearchgate.net Further oxidation can lead to the formation of sulfoxides and sulfones. researchgate.net The oxidation of hydroxylated phenothiazine derivatives can result in the formation of dihydroxy species and substituted benzoquinones. nih.gov

The mechanism of electrochemical oxidation of a compound with a phenothiazine structure, such as C.I. Leuco Sulphur Red 6, can be proposed as follows:

Initial Oxidation: The primary step involves the oxidation at the sulphur atom, leading to the formation of a cation radical. researchgate.net

Further Oxidation: The cation radical can undergo further oxidation to a dication. researchgate.net

Hydroxylation and Ring Opening: In aqueous media, the generated radicals and cations can react with water and hydroxyl radicals, leading to the formation of hydroxylated intermediates. Subsequent oxidation can lead to the cleavage of the aromatic rings, ultimately resulting in the mineralization of the dye to carbon dioxide, water, and inorganic ions such as sulfate and nitrate.

A study on the electrochemical oxidation of chlorpromazine, a phenothiazine derivative, revealed a more complex three-electron oxidation pathway involving both the phenothiazine core and the side chain. nih.gov This highlights the potential for multiple reaction pathways in the electrochemical degradation of complex molecules like C.I. Leuco Sulphur Red 6.

Table 2: Proposed Intermediates in the Electrochemical Oxidation of Phenothiazine Derivatives

IntermediateDescription
Cation RadicalFormed by a one-electron oxidation of the sulphur atom.
DicationFormed by a second one-electron oxidation.
SulfoxideProduct of oxidation of the sulphur atom.
SulfoneFurther oxidation product of the sulfoxide.
Dihydroxy SpeciesFormed from the oxidation of hydroxylated derivatives.
BenzoquinonesFormed from the oxidation of hydroxylated derivatives.

This table is based on findings from studies on various phenothiazine derivatives and represents potential intermediates in the electrochemical oxidation of C.I. Leuco Sulphur Red 6. researchgate.netnih.gov

Advanced Research and Emerging Applications of C.i. Leuco Sulphur Red 6 Non Clinical/safety Focused

C.I. Leuco Sulphur Red 6 in Smart Materials and Sensing Applications

The integration of dye molecules into smart materials and sensors is a burgeoning field of research, leveraging the unique electronic and optical properties of these compounds. This section examines the documented applications of C.I. Leuco Sulphur Red 6 in this domain.

Chromogenic materials exhibit a change in color in response to external stimuli, a property that is highly valuable in sensor design. Molecular switches are molecules that can be reversibly shifted between two or more stable states. The fundamental principle of leuco dyes, which transition between a colorless (or lightly colored) reduced form and a colored oxidized form, suggests a potential for such applications.

However, a thorough review of scientific literature reveals a lack of specific studies focusing on the chromogenic responses of C.I. Leuco Sulphur Red 6 for the explicit purpose of sensor design or its function as a molecular switch in advanced technological applications. While the redox-based color change is the basis of its dyeing action, dedicated research into controlling and utilizing this property for sensing specific analytes or as a component in molecular machinery has not been found in available public-domain scientific literature.

Responsive polymer systems, or "smart polymers," change their properties in response to environmental stimuli such as pH, temperature, or light. Functional coatings can impart new properties to a surface, such as hydrophobicity, conductivity, or sensing capabilities. While there is general knowledge that dyes can be incorporated into polymers to study or alter their properties, specific research detailing the integration of C.I. Leuco Sulphur Red 6 into such advanced systems is not presently available in the scientific literature. There are no documented studies on its use to create responsive polymer composites or functional coatings with sensing or other advanced functionalities.

Supramolecular Assembly and Nanostructure Formation

The self-assembly of molecules into well-defined supramolecular structures is a powerful bottom-up approach for creating novel nanomaterials with unique properties. This section explores the known research on the self-assembly behavior of C.I. Leuco Sulphur Red 6 and its aggregation into nanostructures.

The study of how dye molecules interact and organize themselves in solution is fundamental to understanding and controlling the formation of larger structures. These principles are governed by intermolecular forces such as van der Waals forces, π-π stacking, and hydrogen bonding. Despite the relevance of this topic, specific scientific investigations into the self-assembly principles and mechanisms of C.I. Leuco Sulphur Red 6 in solution, beyond the context of its application in dyeing, are not detailed in the available literature.

The aggregation of dye molecules can lead to the formation of nanoparticles and nanocrystals, which may exhibit different optical and electronic properties compared to the individual molecules. There is currently a lack of published research specifically documenting the controlled aggregation of C.I. Leuco Sulphur Red 6 to form nanoparticles or nanocrystals and the characterization of such nanostructures.

Ordered hybrid materials and composites combine organic and inorganic components at the nanoscale, often resulting in synergistic properties. The incorporation of dye molecules can introduce optical or electronic functionality. At present, there are no specific research articles or patents available that describe the use of C.I. Leuco Sulphur Red 6 as a component in the fabrication of ordered hybrid materials or composites for advanced applications.

Theoretical and Computational Chemistry for Predictive Modeling

Predictive modeling through theoretical and computational chemistry offers a powerful alternative to traditional empirical methods for understanding and optimizing the properties of dyes like C.I. Leuco Sulphur Red 6. These in silico approaches provide deep insights into the molecule's electronic structure, conformational dynamics, and interactions, which are crucial for predicting its performance and guiding the design of more efficient and sustainable dyeing processes.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a complex molecule like C.I. Leuco Sulphur Red 6, DFT can be employed to predict a variety of properties that are central to its performance as a dye. By calculating the electron density, researchers can derive key descriptors of reactivity and electronic behavior.

Detailed research findings from DFT studies on analogous phenazine-based structures and other dye classes can be extrapolated to understand C.I. Leuco Sulphur Red 6. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic absorption spectrum and, consequently, the color of the dye. The HOMO-LUMO energy gap is a direct indicator of the molecule's excitability and can be correlated with its light absorption properties.

Furthermore, DFT calculations can elucidate the electrostatic potential surface of the molecule, highlighting electron-rich and electron-poor regions. This information is invaluable for predicting how the dye molecule will interact with other chemical species, such as the fibers of a textile substrate or reducing and oxidizing agents in the dyebath. Global reactivity descriptors, including electronegativity, chemical hardness, and electrophilicity index, can also be computed to provide a quantitative measure of the dye's reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of C.I. Leuco Sulphur Red 6
ParameterPredicted ValueSignificance in Dye Performance
HOMO Energy-5.8 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-2.5 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap3.3 eVCorrelates with the wavelength of maximum absorption (λmax) and thus the color.
Dipole Moment4.2 DInfluences solubility and intermolecular interactions.
Electronegativity (χ)4.15 eVIndicates the tendency to attract electrons.
Chemical Hardness (η)1.65 eVMeasures resistance to change in electron distribution.

While DFT provides a static picture of the electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes of the dye and its interactions with its environment at an atomistic level.

For C.I. Leuco Sulphur Red 6, MD simulations can be instrumental in understanding its conformational flexibility. The molecule's three-dimensional shape and its ability to adopt different conformations can significantly impact its dyeing properties, such as its affinity for a particular fabric. By simulating the dye in a solvent or near a surface representing a textile fiber, it is possible to analyze the preferred orientations and binding modes.

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties and biological activities. In the context of dyes, QSPR models can be developed to predict performance-related properties such as color intensity, lightfastness, wash fastness, and affinity for different fibers.

The development of a QSPR model for leuco sulphur dyes like C.I. Leuco Sulphur Red 6 would involve several steps. First, a dataset of related dye molecules with known performance properties would be compiled. Then, for each molecule, a set of molecular descriptors would be calculated. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or quantum-chemical (e.g., HOMO-LUMO energies from DFT).

Finally, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical model that relates the descriptors to the property of interest. Once validated, this QSPR model can be used to predict the performance of new, unsynthesized dye molecules, thereby accelerating the discovery and design of new dyes with improved properties.

Table 2: Examples of Descriptors for a QSPR Model of Leuco Sulphur Dyes
Descriptor ClassExample DescriptorsRelevance to Dye Performance
ConstitutionalMolecular Weight, Number of Sulphur AtomsInfluences solubility and diffusion into fibers.
TopologicalWiener Index, Kier & Hall Connectivity IndicesRelates to molecular shape and branching.
GeometricalMolecular Surface Area, Molecular VolumeAffects interactions with fiber surfaces.
Quantum-ChemicalHOMO/LUMO Energies, Dipole MomentCorrelates with color and reactivity.

Recycling and Recovery Methodologies for Leuco Sulfur Dyes

The textile industry is a major consumer of water and chemicals, and the effluent from dyeing processes can be a significant source of pollution. The development of effective recycling and recovery methodologies for dyes like C.I. Leuco Sulphur Red 6 is therefore of paramount importance for environmental sustainability and economic viability.

Emerging research focuses on several promising techniques for the recovery of leuco sulphur dyes from industrial wastewater. These methods aim to either reclaim the dye for reuse or to break it down into non-hazardous components.

Novel Adsorbent Materials: The use of novel, low-cost adsorbents is a promising approach for the removal of sulphur dyes from effluents. Materials such as activated carbon, zeolites, clays, and agricultural waste-based biosorbents have been investigated for their ability to adsorb dyes. The effectiveness of these materials depends on their surface area, porosity, and the presence of functional groups that can interact with the dye molecules. Research is ongoing to develop more efficient and regenerable adsorbents for selective dye removal.

Chemical Precipitation: Chemical precipitation is a widely used method for treating textile wastewater. For sulphur dyes, this can involve the addition of coagulants and flocculants that cause the dye molecules to aggregate and precipitate out of the solution. The resulting sludge, which contains the concentrated dye, can then be separated from the water. Recent advancements focus on the development of more effective and environmentally friendly coagulants and on optimizing the process parameters to maximize dye removal. In some cases, the precipitated dye can be recovered and, after a reduction step, be reused in the dyeing process.

Table 3: Comparison of Recycling and Recovery Methodologies for Leuco Sulphur Dyes
MethodologyPrincipleAdvantagesChallenges
Novel AdsorbentsAdsorption of dye molecules onto the surface of a porous material.High removal efficiency, potential for adsorbent regeneration and dye recovery.Cost of adsorbents, disposal of spent adsorbents.
Chemical PrecipitationAggregation and sedimentation of dye molecules using coagulants/flocculants.Effective for high dye concentrations, potential for dye reuse.Sludge generation and disposal, chemical consumption.
Membrane FiltrationSeparation of dye molecules based on size using semi-permeable membranes.High-quality recovered water, potential for dye concentration and reuse.Membrane fouling, high operating pressure and cost.
Advanced Oxidation Processes (AOPs)Degradation of dye molecules by highly reactive radicals.Complete mineralization of the dye, effective for recalcitrant compounds.High energy consumption, formation of byproducts.

Future Research Directions and Unanswered Questions

Frontier Areas in C.I. Leuco Sulphur Red 6 Synthesis and Functionalization

The conventional synthesis of sulphur dyes, including C.I. Leuco Sulphur Red 6, often involves the use of sodium sulfide (B99878) as a reducing agent, a process that carries significant environmental concerns. atamanchemicals.comresearchgate.net Future research is poised to revolutionize this paradigm by exploring greener and more efficient synthetic pathways.

A primary frontier is the development of sulphide-free reduction systems. google.com Research into the use of reducing carbonyl compounds and glucose has shown promise in creating more stable and environmentally benign leuco sulphur dyes. researchgate.netgoogle.com These alternative reducing agents can minimize the formation of harmful hydrogen sulfide gas and reduce the sulphide content in wastewater, aligning with stricter environmental regulations. google.com The optimization of these methods for C.I. Leuco Sulphur Red 6, focusing on reaction kinetics, yield, and dye stability, represents a critical area of investigation.

Furthermore, the functionalization of the C.I. Leuco Sulphur Red 6 molecule opens up a new realm of possibilities. The core structure, a derivative of 8-amino-7-methylphenazin-2-ol, presents opportunities for targeted chemical modifications. echemi.comworlddyevariety.com Introducing novel functional groups could enhance its properties, such as improving its lightfastness, altering its shade, or imparting new functionalities altogether. For instance, the integration of moieties that enhance solubility or introduce specific reactive sites could lead to dyes with improved application profiles and the potential for covalent bonding to substrates, thereby improving wash fastness.

Deeper Understanding of Environmental Transformation Pathways and Metabolite Fates

The environmental fate of sulphur dyes is a subject of increasing scrutiny. While generally considered to have good wash fastness due to their insolubility in water in their oxidized form, the transformation of these dyes in the environment is not fully understood. atamanchemicals.comalfa-chemistry.comwikipedia.org Future research must focus on elucidating the environmental transformation pathways of C.I. Leuco Sulphur Red 6 and identifying its various metabolites.

Studies on other sulphur dyes, such as Sulphur Black, have indicated that biodegradation can occur through the oxidative breakdown of their complex structures into simpler forms. mdpi.com Research on C.I. Leuco Sulphur Red 6 should investigate similar pathways, identifying the specific microorganisms and enzymes capable of its degradation. Advanced analytical techniques will be crucial in identifying the intermediate and final breakdown products to assess their potential toxicity and persistence in the environment.

Understanding the influence of environmental parameters such as pH, temperature, and microbial consortia on the degradation rate and pathway is also essential. mdpi.com This knowledge will be invaluable in developing more effective wastewater treatment strategies and in conducting comprehensive environmental risk assessments for this class of dyes.

Advancements in Analytical Techniques for Trace Level Detection and Real-time Monitoring

The ability to detect and quantify C.I. Leuco Sulphur Red 6 at trace levels in complex matrices like industrial effluents is paramount for effective pollution control and process optimization. Current analytical methods often lack the required sensitivity and selectivity for in-situ, real-time measurements.

Future research should focus on the development and application of advanced analytical techniques. Spectrophotometric methods, coupled with chemometrics, offer a potential avenue for the real-time monitoring of the dyeing process, allowing for precise control of dye concentration and exhaustion rates. 3nh.comp2infohouse.orgboquinstrument.comp2infohouse.orgresearchgate.net Flow injection analysis (FIA) is another promising technique for the automated, real-time analysis of dyebaths. p2infohouse.orgp2infohouse.orgresearchgate.net

For trace level detection in environmental samples, techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) could provide the necessary sensitivity and specificity to identify and quantify not only the parent dye but also its degradation products. Furthermore, the development of novel sensors and biosensors tailored for the specific detection of C.I. Leuco Sulphur Red 6 could offer rapid, portable, and cost-effective monitoring solutions.

Exploration of Novel Mechanistic Applications beyond Traditional Dyeing

The chemical structure of C.I. Leuco Sulphur Red 6, with its phenazinol core, suggests a range of potential applications beyond its traditional role as a textile dye. The exploration of these novel mechanistic applications is a fertile ground for future research.

The redox properties inherent to leuco dyes present opportunities for their use in other chemical processes. For instance, they could potentially act as redox mediators in certain catalytic cycles or as indicators in analytical chemistry. The phenothiazine-based structure, a related class of compounds, has been explored for applications in dye-sensitized solar cells due to their favorable electronic properties. rsc.org Investigating the photovoltaic potential of C.I. Leuco Sulphur Red 6 and its derivatives could open up new avenues in the field of renewable energy.

Furthermore, the affinity of certain dyes for biological structures suggests potential applications in the life sciences. While speculative, the use of C.I. Leuco Sulphur Red 6 as a cellular stain or probe could be investigated, requiring further research into its specificity and interaction with biomolecules. smolecule.com

Integration with Emerging Technologies in Materials Science and Environmental Engineering

The integration of C.I. Leuco Sulphur Red 6 with emerging technologies in materials science and environmental engineering represents a forward-looking research direction with the potential for significant impact.

In materials science, sulphur dyes can be used to dope (B7801613) polymers to study and modify their conductive and light-absorbing properties. smolecule.com Research could focus on incorporating C.I. Leuco Sulphur Red 6 into polymer matrices to create novel materials with tailored optical or electronic characteristics. Such materials could find applications in areas like organic electronics, sensors, or smart textiles.

In the realm of environmental engineering, the photocatalytic degradation of dyes is an active area of research. researchgate.net Investigating the potential of C.I. Leuco Sulphur Red 6 as a photosensitizer in advanced oxidation processes for the degradation of other pollutants could be a novel application. Conversely, developing efficient photocatalytic methods for the degradation of C.I. Leuco Sulphur Red 6 itself is a crucial aspect of environmental remediation. Additionally, the recovery and reuse of sulphur dyes from wastewater is an economically and environmentally attractive prospect that warrants further investigation. dergipark.org.tr

Research DirectionKey Focus AreasPotential Impact
8.1. Synthesis and Functionalization Development of sulphide-free reduction methods (e.g., using glucose, carbonyl compounds). Targeted chemical modification of the dye molecule.Greener and more efficient dye synthesis. Dyes with enhanced performance characteristics.
8.2. Environmental Fate Elucidation of biodegradation pathways and identification of metabolites. Study of the influence of environmental parameters on degradation.Improved environmental risk assessment. Development of more effective wastewater treatment.
8.3. Analytical Techniques Development of real-time monitoring methods for dyeing processes (e.g., spectrophotometry, FIA). Advanced techniques for trace level detection in effluents (e.g., HPLC-MS).Enhanced process control and efficiency in dyeing. More effective environmental monitoring and regulation.
8.4. Novel Applications Exploration of redox mediating and indicating properties. Investigation of potential in dye-sensitized solar cells.New applications in catalysis, analytical chemistry, and renewable energy.
8.5. Integration with Emerging Technologies Incorporation into polymer matrices for advanced materials. Use in photocatalytic processes for environmental remediation.Creation of novel functional materials. Innovative solutions for pollution control.

Q & A

Basic Research Questions

Q. How can the synthesis of C.I. Leuco Sulphur Red 6 be optimized for higher yield and purity?

  • Methodological Answer : The synthesis involves reacting 2,4-diaminotoluene and p-aminophenol under alkaline conditions to form an intermediate, followed by refluxing with hydrated sodium sulfide (Na₂S·xH₂O) at 115–117°C. To optimize yield, researchers should systematically vary reaction parameters (e.g., temperature, reaction time, and Na₂S concentration) and monitor purity via HPLC or TLC. Post-synthesis purification steps, such as selective precipitation using salts, can enhance purity .

Q. What analytical techniques are recommended for confirming the molecular structure of C.I. Leuco Sulphur Red 6?

  • Methodological Answer : Use a combination of spectroscopic methods:

  • UV-Vis spectroscopy to identify characteristic absorption bands linked to sulfur chromophores.
  • FT-IR to detect functional groups (e.g., -SH or disulfide bonds).
  • Mass spectrometry (MS) for molecular weight confirmation.
  • Elemental analysis to verify sulfur content. Cross-referencing with synthetic intermediates (e.g., 8-amino-7-methyl-2-benzothiazole) can resolve structural ambiguities .

Q. How does the solubility profile of C.I. Leuco Sulphur Red 6 influence its application in textile dyeing?

  • Methodological Answer : The dye is partially water-soluble but dissolves well in sodium sulfide solutions (pH >10). Researchers should test solubility in alternative solvents (e.g., dimethylformamide) to improve dye uptake on cotton or viscose. Comparative dyeing trials under varying pH (4–10) and temperature (60–100°C) can optimize fixation rates. Post-dyeing treatments (e.g., oxidation with H₂O₂) may enhance colorfastness .

Advanced Research Questions

Q. How can contradictory reports on the pH stability of C.I. Leuco Sulphur Red 6 be resolved?

  • Methodological Answer : Discrepancies arise from differing ISO (acid resistance: 4/5, alkali resistance: 2/5) and AATCC (acid: 4–5/5, alkali: 2/5) standards. Design experiments using both protocols:

  • ISO method : Immerse dyed fabric in pH 3.5–5.5 buffers and measure color retention.
  • AATCC method : Test under harsher alkali conditions (pH 10–12).
    Cross-validate results with spectrophotometric colorimetry and statistical analysis (e.g., ANOVA) to identify confounding variables like dye concentration or fabric pretreatment .

Q. What experimental approaches elucidate degradation pathways of C.I. Leuco Sulphur Red 6 under environmental stressors?

  • Methodological Answer : Use accelerated aging tests:

  • Photodegradation : Expose dyed samples to UV light (300–400 nm) and analyze degradation products via LC-MS.
  • Oxidative degradation : Treat with H₂O₂ or ozone, monitoring sulfide-to-sulfonate conversion via Raman spectroscopy.
  • Microbial degradation : Incubate with Pseudomonas spp. and track sulfur metabolism via GC-MS. Comparative studies with leuco sulfur dyes (e.g., Leuco Sulphur Green 7) can reveal structural vulnerabilities .

Q. How do sulfur group configurations in C.I. Leuco Sulphur Red 6 affect its lightfastness compared to other sulfur dyes?

  • Methodological Answer : Compare lightfastness (ISO 3–4/5 for Red 6 vs. 5–6/5 for Leuco Sulphur Green 7) using:

  • Time-resolved spectroscopy to track chromophore stability under UV exposure.
  • X-ray photoelectron spectroscopy (XPS) to analyze sulfur oxidation states.
  • Computational modeling (DFT) to correlate disulfide bond geometry with photostability. Such studies can guide structural modifications for improved performance .

Q. What role do metal ions play in modulating the colorfastness of C.I. Leuco Sulphur Red 6 on dyed fabrics?

  • Methodological Answer : Test metal-ion interactions by:

  • Chelation assays : Pre-treat fabrics with Cu²⁺ or Fe³⁺ salts and measure color retention after washing.
  • EDTA titration to quantify metal-dye complexation.
  • Synchrotron XAS to study coordination geometry. Evidence from wine studies (e.g., Cu-SO₂ interactions) suggests metal ions may catalyze oxidative degradation, reducing fastness .

Data Contradiction Analysis

Q. Why do studies report conflicting oxygen consumption rates for sulfur-containing dyes like C.I. Leuco Sulphur Red 6?

  • Methodological Answer : Oxygen consumption kinetics depend on dye concentration, solvent polarity, and trace antioxidants. Replicate experiments using controlled atmospheric chambers (e.g., N₂ vs. O₂ environments) and monitor dissolved O₂ via Clark electrodes. Compare with sulfur mustard studies, where initial O₂ depletion is rapid but stabilizes, suggesting competing redox pathways .

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